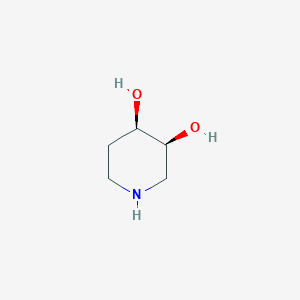

(3S,4R)-Piperidine-3,4-diol

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Chemistry

The piperidine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom, and it stands as one of the most important structural motifs in medicinal chemistry and organic synthesis. ijnrd.orgnih.gov Piperidine-containing compounds are ubiquitous in nature, forming the core of numerous alkaloids, such as those naturally occurring in black pepper (Piper nigrum), from which the name is derived. taylorfrancis.comatamanchemicals.com

The prevalence of the piperidine scaffold is particularly notable in the pharmaceutical industry. nih.gov A vast array of drugs across different therapeutic classes incorporate this ring system, leveraging its structural and physicochemical properties. ijnrd.orgthieme-connect.com Its derivatives find wide application in pharmaceuticals, agrochemicals, and as chemical intermediates for the synthesis of specialty chemicals. ijnrd.org

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Meperidine | Analgesic |

| Raloxifene | Selective Estrogen Receptor Modulator |

| Paroxetine | Antidepressant |

This table highlights the structural diversity and therapeutic importance of piperidine-based compounds. atamanchemicals.comsigmaaldrich.com

Beyond its role in bioactive molecules, the piperidine framework is a versatile tool in organic synthesis. ijnrd.org Piperidine itself is frequently used as a base catalyst in classic organic reactions like the Knoevenagel condensation and the Michael addition. atamanchemicals.com Furthermore, piperidine derivatives serve as essential building blocks for constructing more complex molecular architectures. taylorfrancis.com Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized piperidines remains a significant objective in modern organic chemistry. nih.govtaylorfrancis.com

Stereochemical Importance of (3S,4R)-Configuration in Dihydroxypiperidines

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs molecular recognition and biological activity. vulcanchem.comnih.gov In the case of dihydroxypiperidines, the specific spatial orientation of the hydroxyl groups profoundly influences the molecule's properties and interactions. These compounds are often classified as 1-azasugars (or iminosugars), which can mimic the structure of carbohydrates and interact with carbohydrate-processing enzymes like glycosidases. rsc.orgcgiqtectijuana.mx

The (3S,4R) configuration denotes a specific enantiomer of the cis-3,4-dihydroxypiperidine diastereomer. This precise stereochemistry dictates the preferred conformation of the six-membered ring (typically a chair conformation) and the axial or equatorial positioning of the two hydroxyl groups. This orientation is fundamental to how the molecule presents its hydrogen-bond donors and acceptors, which is crucial for binding to biological targets such as enzyme active sites. vulcanchem.com

Research has demonstrated that even subtle changes to the stereochemistry of the piperidine core can lead to significant differences in biological function. For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that the (3R,4R)-isomer was a more potent opioid antagonist than its (3S,4S)-enantiomer. acs.org Similarly, investigations into piperidine alkaloids isolated from Alocasia macrorrhiza showed that the relative configuration of substituents on the piperidine ring, including diol functionalities, was crucial for their antiproliferative activity. nih.govsci-hub.se The conformational behavior of dihydroxypiperidines is also heavily influenced by stereochemistry; for instance, trans-dihydroxypiperidine derivatives can undergo pH-triggered conformational changes due to the formation of intramolecular hydrogen bonds, a phenomenon dependent on the spatial relationship between the hydroxyl groups. researchgate.net The defined stereochemistry of (3S,4R)-piperidine-3,4-diol is therefore essential for any rational drug design or study of its chemical biology, as it determines the molecule's shape and potential for specific intermolecular interactions. vulcanchem.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| cis-3,4-Dihydroxypiperidine |

| Haloperidol |

| Risperidone |

| Meperidine |

| Raloxifene |

| Paroxetine |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4r Piperidine 3,4 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to specific stereoisomers, avoiding the need for resolving racemic mixtures. These approaches can be broadly categorized into methods that create chirality using external reagents or catalysts and those that build upon existing chirality from natural sources.

Chiral Auxiliaries and Catalytic Asymmetric Methods

These methods utilize chiral molecules—either as temporary auxiliaries or as ligands in catalytic systems—to influence the stereochemical outcome of a reaction, creating the desired stereocenters on the piperidine (B6355638) core.

Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformation (DYKAT) are powerful strategies that enable the conversion of a racemic starting material into a single, enantiomerically enriched product with a theoretical yield of up to 100%. wikipedia.orgthieme.de This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with a rapid, in-situ racemization of the starting material. thieme.de This ensures the slower-reacting enantiomer is continuously converted into the faster-reacting one, maximizing the yield of the desired product. wikipedia.org

While direct application to (3S,4R)-Piperidine-3,4-diol precursors is specific, the principle has been effectively demonstrated in the synthesis of complex piperidine structures. A notable example is the enzymatic transamination of a prochiral 4-piperidone derivative. This process uses an enzyme to concurrently establish two stereogenic centers in a single step through a dynamic kinetic resolution mechanism. In one such synthesis, a desired anti amine product was obtained with a high diastereomeric ratio (>10:1) and excellent enantiomeric excess (>99% ee). nih.gov This strategy highlights the potential of DKAT to efficiently construct multiple stereocenters in the piperidine ring system.

| Strategy | Catalyst/Enzyme | Substrate Type | Key Transformation | Stereochemical Outcome | Reference |

| Enzymatic DKR | Transaminase | 4-Piperidone | Reductive amination | Establishes two stereocenters (anti configuration) | nih.gov |

| Chemoenzymatic DKR | Lipase and Ruthenium catalyst | Racemic alcohol | Acylation | Resolution of alcohol stereocenter | wikipedia.org |

This interactive table summarizes key aspects of Dynamic Kinetic Asymmetric Transformation strategies applicable to piperidine synthesis.

The asymmetric reduction of unsaturated precursors like pyridines, dihydropyridines, or tetrahydropyridines is a direct and atom-economical method for synthesizing chiral piperidines. nih.gov This approach relies on chiral transition-metal catalysts to deliver hydrogen stereoselectively.

Iridium-based catalysts featuring chiral phosphine ligands, such as MeO-BoQPhos, have proven highly effective for the enantioselective hydrogenation of 2-alkyl-substituted pyridinium salts. This method can achieve high levels of enantioselectivity, with enantiomeric ratios up to 93:7. nih.govacs.org The reaction is chemoselective, leaving other reducible functional groups on the substrate intact. acs.org

Another advanced strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which proceeds via a reductive Heck-type mechanism. This three-step process involves partial reduction of pyridine, followed by the Rh-catalyzed asymmetric reaction and a final reduction to yield enantioenriched 3-substituted piperidines. snnu.edu.cn These methods provide powerful tools for establishing stereocenters on the piperidine ring, which can then be further functionalized to introduce the required hydroxyl groups.

| Catalyst System | Ligand | Substrate | Product Type | Enantioselectivity (er) | Reference |

| Iridium | MeO-BoQPhos | 2-Alkylpyridinium salt | 2-Alkylpiperidine | up to 93:7 | nih.govacs.org |

| Rhodium | Chiral Bisphosphine | Dihydropyridine | 3-Aryl-tetrahydropyridine | High | snnu.edu.cn |

| Ruthenium | Chiral Diamine/Diphosphine | β-Ketoester | β-Hydroxyester | High | nottingham.ac.uk |

This interactive table presents examples of catalyst systems used in the enantioselective catalytic reduction for preparing chiral piperidine derivatives.

Asymmetric dihydroxylation (AD) is a premier method for installing vicinal diol functionalities onto a double bond with high stereocontrol, making it exceptionally well-suited for the synthesis of this compound from an unsaturated precursor. The Sharpless asymmetric dihydroxylation, using osmium tetroxide with chiral ligands (derived from dihydroquinine and dihydroquinidine), is the most prominent example. acs.org

This method can be applied to a suitably protected Δ³-tetrahydropyridine derivative. The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of different diastereomers. acs.org

Furthermore, the diastereoselectivity of dihydroxylation can be influenced by existing stereocenters within the substrate. For instance, the dihydroxylation of chiral 1,2,3,6-tetrahydropyridin-3-ols shows complementary diastereoselectivity depending on the reaction conditions. The use of Upjohn conditions (catalytic OsO₄, NMO) can favor dihydroxylation anti to the existing hydroxyl group, while Donohoe's conditions (OsO₄, TMEDA) can favor syn dihydroxylation. nih.gov This substrate-controlled diastereoselectivity provides another layer of stereochemical control essential for accessing the specific (3S,4R) configuration.

| Substrate | Reagent/Condition | Key Ligand Type | Stereochemical Outcome | Reference |

| α,ω-Terminal Diene | AD-mix-β | (DHQD)₂PHAL | C₂-symmetric tetrol | acs.org |

| 5-Hexenyl azide | AD reaction | PYR | Chiral diol | acs.org |

| (2R,3R)-Tetrahydropyridin-3-ol | Upjohn (OsO₄, NMO) | N/A (Substrate control) | anti-dihydroxylation | nih.gov |

| (2R,3R)-Tetrahydropyridin-3-ol | Donohoe (OsO₄, TMEDA) | N/A (Substrate control) | syn-dihydroxylation | nih.gov |

This interactive table summarizes various asymmetric dihydroxylation approaches for creating diol functionalities on piperidine precursors.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Carbohydrates, with their abundance of defined stereocenters, are ideal precursors for polyhydroxylated piperidines, also known as iminosugars. researchgate.net

The synthesis of this compound from carbohydrates typically involves a series of transformations to modify the sugar scaffold, introduce a nitrogen atom, and subsequently form the piperidine ring. A common strategy involves the conversion of a monosaccharide like D-glucose or D-mannose into a key intermediate, such as a δ-amino-α,β-unsaturated ester or a keto-aldehyde, which can then undergo intramolecular cyclization. researchgate.net

One general pathway includes:

Selective protection and deoxygenation of a starting sugar to remove unwanted hydroxyl groups and set up the required stereochemistry.

Introduction of a nitrogen functionality, often through the conversion of a primary alcohol to an azide, followed by reduction.

Oxidation to form an aldehyde and subsequent intramolecular reductive amination to close the piperidine ring.

For example, D-mannose can serve as a precursor for various trihydroxypiperidines through a double reductive amination strategy. researchgate.net Similarly, D-arabinopyranosylamine has been employed as a chiral auxiliary to direct the stereoselective synthesis of substituted piperidinones, which are versatile intermediates for alkaloids. researchgate.net These methods leverage the inherent chirality of the starting sugar to establish the absolute configuration of the stereocenters in the final piperidine diol product.

| Starting Material | Key Intermediate | Key Reactions | Target Structure Class | Reference |

| D-Mannose | D-lyxo configured aldehyde | Double reductive amination, Strecker reaction | 3,4,5-Trihydroxypiperidines | researchgate.net |

| D-Ribose | Branched iminosugar precursor | Reductive amination from glycosyl azide | Trihydroxypipecolic acid analogue | researchgate.net |

| D-Arabinose | N-arabinosyl dehydropiperidinone | Domino Mannich–Michael reaction | Disubstituted piperidines | researchgate.net |

This interactive table outlines chiral pool synthesis strategies starting from common carbohydrates.

Transformations from Amino Acids and Other Chiral Building Blocks

The synthesis of enantiomerically pure piperidine derivatives frequently employs the chiral pool, utilizing readily available natural products like amino acids and carbohydrates as starting materials. This approach embeds the desired stereochemistry from the outset, guiding the formation of specific stereoisomers.

Carbohydrates, such as 2-deoxy-D-ribose, also serve as valuable chiral precursors. Their inherent stereochemistry can be exploited to construct piperidine scaffolds with control over both relative and absolute stereochemistry, particularly for creating amino alcohol functionalities within the ring. nih.gov The intramolecular reductive amination of carbohydrate-derived precursors is a key strategy for producing polyhydroxylated piperidines, often referred to as iminosugars. researchgate.net L-malic acid has also been successfully used as a chiral starting material for the synthesis of substituted piperidines. researchgate.net

| Starting Material | Key Transformation Steps | Target Piperidine Structure | Reference |

| L-Glutamic Acid | Diesterification, NaBH₄ reduction, Ditosylation, Cyclization with amine | Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives | niscpr.res.inresearchgate.net |

| Protected L-Glutamic Acid | One-pot conversion via non-isolated dialdehyde intermediate | Substituted piperidine derivatives | google.com |

| 2-deoxy-D-Ribose | Exploitation of inherent stereochemistry | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | nih.gov |

| Carbohydrates | Intramolecular reductive amination of derived dicarbonyls | Polyhydroxypiperidine iminosugars | researchgate.net |

| L-Malic Acid | Multi-step synthesis | N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine | researchgate.net |

Intramolecular Cyclization Strategies with Stereocontrol

Intramolecular cyclization represents a powerful class of reactions for constructing the piperidine ring, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov The stereochemical outcome of these reactions is often directed by existing chiral centers in the acyclic precursor, leading to highly stereocontrolled products.

Reductive Amination and Cyclization Cascades

Reductive amination cascades are a highly effective method for piperidine synthesis, typically involving the cyclization of a linear precursor containing amine and carbonyl functionalities. The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a straightforward approach to the piperidine skeleton. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, subsequent cyclic imine formation, and a final reduction. chim.it

The stereoselectivity of the cyclization is a critical aspect of this methodology. For instance, the cyclization of a 1,5-keto-aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and a primary amine can yield piperidine products as a single diastereoisomer, demonstrating complete stereocontrol. rsc.org The use of sugar-derived dicarbonyl substrates ensures the desired absolute configuration of the hydroxyl groups on the piperidine ring. chim.it

Another variation involves the oxidative cleavage of a cyclic olefin to produce a reactive diformyl intermediate, which then undergoes a ring-closing double reductive amination with a chiral amine to form the piperidine ring. nih.gov Organometallic addition to carbohydrate-derived aldehydes or nitrones can also generate precursors for a final, efficient ring-closure via reductive amination. nih.gov

| Precursor Type | Key Reagents/Strategy | Stereochemical Outcome | Reference |

| 1,5-Keto-aldehyde | NaBH(OAc)₃, Primary amine | Single diastereoisomer | rsc.org |

| Sugar-derived dicarbonyls | Amine source (e.g., NH₄CHO), NaBH₃CN | Stereocontrolled, formation of new stereocenter | chim.it |

| Diformyl intermediate (from olefin cleavage) | Chiral primary amine | Diastereomeric products, ratio dependent on substrate | nih.gov |

| Amino-aldehyde (from Grignard addition) | Ring-closure reductive amination | Diastereoselective, dependent on initial nucleophilic attack | nih.gov |

Cyclic Sulfate and Related Ring-Closing Methods

The use of cyclic sulfates as electrophilic partners provides a robust method for asymmetric piperidine synthesis. In this strategy, a chiral 1,3-diol is converted into a cyclic sulfate. This activated intermediate then undergoes a double alkylation reaction with a suitable C,N-dianion nucleophile. The nucleophile attacks sequentially at both electrophilic carbon centers of the cyclic sulfate, displacing the sulfate group and forming the piperidine ring in a single, stereochemically defined operation. researchgate.net This method has been effectively applied to the synthesis of alkaloids like (S)-coniine. researchgate.net

Closely related to cyclic sulfates are cyclic sulfamidates, which also serve as valuable intermediates in stereoselective synthesis. rsc.orgresearchgate.net These compounds can act as bis-electrophiles and undergo nucleophilic ring-opening reactions, providing access to highly enantioenriched β-functionalized chiral amines, which are precursors for various heterocyclic structures. researchgate.net

Nitro-Mannich Reactions and Subsequent Reductive Cyclizations

The nitro-Mannich (or aza-Henry) reaction is a powerful carbon-carbon bond-forming reaction that produces a β-nitroamine intermediate. nih.gov This intermediate is a versatile precursor for the synthesis of polysubstituted piperidines. The subsequent reductive cyclization of the β-nitroamine is the key step in forming the heterocyclic ring.

This strategy involves two main stages:

Nitro-Mannich Reaction : An imine reacts with a nitroalkane to form the β-nitroamine. This step can create up to two new chiral centers, and its stereoselectivity can be controlled using organocatalysts or chiral auxiliaries. nih.gov

Reductive Cyclization : The nitro group in the β-nitroamine is reduced to a primary amine. This newly formed amine then undergoes intramolecular condensation with a carbonyl group elsewhere in the molecule (often a ketone or aldehyde) to form a cyclic imine, which is then reduced in situ to the final piperidine product. nih.gov

A notable variation is the nitro-Mannich/lactamization cascade, which allows for the direct stereoselective synthesis of 5-nitropiperidin-2-ones. These intermediates can then be chemoselectively reduced to furnish substituted piperidines with multiple contiguous stereocenters. nih.gov The stereocontrol at different positions can be finely tuned by selecting appropriate reduction methods for the imine and acyliminium ion intermediates that form during the cyclization process. nih.gov

| Reaction Stage | Description | Key Features | Reference |

| Nitro-Mannich Reaction | A nitroalkane adds to an imine. | Forms a β-nitroamine; creates up to two stereocenters. | nih.gov |

| Ring-Closure Condensation | Intramolecular reaction between the reduced nitro group and a ketone. | Forms a cyclic imine intermediate. | nih.gov |

| Reduction | Reduction of the cyclic imine and/or other functional groups. | Establishes final stereochemistry (e.g., cis vs. trans). | nih.gov |

| Cascade Variation | Nitro-Mannich/lactamization cascade. | Directly forms 5-nitropiperidin-2-ones. | nih.gov |

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral molecules, providing high selectivity under mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, have emerged as a versatile strategy for accessing complex chiral piperidines.

Enzyme-Catalyzed Stereoselective Transformations

Enzymes such as ω-transaminases (ω-TAs), imine reductases (IREDs), and carboxylic acid reductases (CARs) are central to modern biocatalytic routes for piperidine synthesis. manchester.ac.ukresearchgate.net These enzymes can be used individually or in multi-enzyme cascades to perform complex transformations in a single pot.

A prominent example of a multi-enzyme cascade involves three biocatalysts:

A Carboxylic Acid Reductase (CAR) selectively reduces a keto acid to a keto aldehyde.

An ω-Transaminase (ω-TA) then catalyzes the amination of the aldehyde, which spontaneously cyclizes to a cyclic imine.

An Imine Reductase (IRED) performs the final stereoselective reduction of the cyclic imine to yield the enantiomerically pure piperidine. manchester.ac.ukresearchgate.netresearchgate.net

This one-pot approach can generate chiral mono- and di-substituted piperidines with high conversion, enantiomeric excess (ee), and diastereomeric excess (de). researchgate.net Transaminases are particularly valuable for the asymmetric amination of prochiral ketones, such as converting 1-Boc-3-piperidone into both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. nih.gov

Another innovative strategy is the chemo-enzymatic dearomatization of pyridines. This involves an amine oxidase/ene-imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Nature also provides blueprints for these reactions, as demonstrated by the discovery of a natural transamination-imine reduction pathway for piperidine biosynthesis, which utilizes a novel class of IREDs. sjtu.edu.cn

| Enzyme(s) | Starting Material | Transformation | Product | Selectivity | Reference |

| CAR, ω-TA, IRED | Keto acid | One-pot cascade (reduction, amination, cyclization, reduction) | Chiral substituted piperidines | High conversion, ee, and de | manchester.ac.ukresearchgate.net |

| ω-Transaminase (immobilized) | 1-Boc-3-piperidone | Asymmetric amination | (R)- and (S)-3-amino-1-Boc-piperidine | High ee | nih.gov |

| Amine Oxidase, Ene-Imine Reductase | N-substituted tetrahydropyridine | Chemo-enzymatic dearomatization | Stereo-enriched 3- and 3,4-disubstituted piperidines | High stereoselectivity | nih.gov |

| Transaminase, Imine Reductase | ω-Chloroketone | Transaminase-triggered cyclization | (R)- and (S)-2-substituted piperidines | Up to >99.5% ee | acs.org |

Biocatalytic Cascades and One-Pot Approaches for Piperidine Scaffolds

To improve efficiency and reduce waste, synthetic chemists are increasingly turning to cascade reactions, where multiple transformations occur sequentially in a single reaction vessel. Biocatalytic cascades, which employ multiple enzymes, are particularly powerful for constructing complex chiral molecules from simple starting materials researchgate.netacs.orgthieme-connect.com.

A versatile one-pot cascade for synthesizing chiral piperidines utilizes a combination of a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) acs.org. This enzymatic trio can convert simple, linear keto acids into substituted piperidines with high conversion and stereoselectivity. The process begins with the CAR reducing a carboxylic acid to an aldehyde, which is then converted to an amine by the ω-TA. Spontaneous cyclization forms a cyclic imine, which is then stereoselectively reduced by the IRED to yield the final piperidine product acs.org. This approach has been used to generate a variety of mono- and disubstituted piperidines acs.org.

In parallel, one-pot multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry for rapidly building molecular complexity acs.orggrowingscience.comgrowingscience.com. These reactions combine three or more starting materials in a single step to form a product that contains portions of all the initial reactants. Numerous MCRs have been developed for the synthesis of highly functionalized piperidines. For example, a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, β-nitrostyrenes, and Meldrum's acid can efficiently produce complex piperidine structures acs.orgacs.org. Catalysts for these reactions range from simple organic molecules like citric acid to metal salts such as ZrOCl₂·8H₂O, often under environmentally benign conditions growingscience.comgrowingscience.com.

Novel Synthetic Routes and Strategies

Beyond biocatalysis, significant advances have been made in developing novel chemical strategies for the stereocontrolled synthesis of piperidine derivatives. These methods often rely on asymmetric catalysis to achieve high levels of enantioselectivity.

Asymmetric desymmetrization is a powerful strategy for converting achiral meso-compounds into valuable chiral building blocks. This approach avoids the inherent 50% yield limitation of kinetic resolutions. Organocatalysis has been particularly successful in promoting the enantioselective desymmetrization of various meso-substrates, such as diols and aziridines researchgate.netd-nb.infonih.govresearchgate.netd-nb.info.

In the context of piperidine synthesis, a prochiral or meso-piperidine precursor can be enantioselectively transformed. For example, the desymmetrization of meso-diols through catalytic enantioselective acylation using chiral catalysts can produce chiral monoesters, which are versatile intermediates nih.gov. Similarly, the ring-opening of meso-aziridines with various nucleophiles, catalyzed by chiral organocatalysts like cinchona alkaloids or bifunctional thioureas, provides access to chiral β-amino derivatives with high enantioselectivity d-nb.infod-nb.info. These strategies offer a direct route to chiral, non-racemic piperidine precursors from simple, symmetric starting materials.

| Catalyst Type | Substrate Type | Transformation | Product Type | Ref. |

| Chiral 4-Pyrrolidinopyridines | meso-Diols | Enantioselective Acylation | Chiral Monoesters | nih.gov |

| Cinchona Alkaloid Derivatives | meso-Aziridines | Nucleophilic Ring-Opening | Chiral β-Amino Sulfides/Amines | d-nb.info |

| Bifunctional Thiourea | meso-Cyclopentanone Aziridines | Intramolecular Rearrangement | Chiral 4-Aminocyclopentenones | d-nb.inforesearchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and piperidines are no exception. Palladium-catalyzed reactions, in particular, are widely used for constructing the piperidine ring through cyclization and annulation strategies nih.govacs.org. These methods often involve the formation of C-N and C-C bonds in a controlled manner. For instance, palladium-catalyzed intramolecular allylic amination is a common method for ring closure to form piperidine derivatives nih.gov.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also powerful tools. Palladium-catalyzed [4+2] and [3+3] annulations have been developed to construct the six-membered piperidine ring with good regioselectivity nih.gov. Furthermore, palladium-catalyzed cascade reactions allow for the rapid assembly of complex polycyclic scaffolds in a single operation, combining multiple ring-forming steps with high step economy nih.gov. These advanced methods provide efficient and modular routes to a diverse range of substituted piperidines from readily available starting materials acs.org.

C-H Functionalization and Radical Cross-Coupling Strategies for Piperidine Architectures

Modern synthetic chemistry has increasingly focused on the development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds and the utilization of radical cross-coupling reactions. These strategies are particularly powerful for the construction of complex, three-dimensional piperidine architectures, which are prevalent scaffolds in pharmaceuticals. chemistryviews.org Such approaches offer a departure from traditional, often lengthy synthetic routes, providing more efficient and modular access to highly substituted piperidine derivatives, including precursors to compounds like this compound. nih.gov

A groundbreaking strategy combines biocatalytic C-H oxidation with radical cross-coupling to achieve a rapid and modular synthesis of complex piperidines. chemistryviews.orgchemrxiv.org This two-stage process is analogous to the well-established methods for functionalizing flat, aromatic systems (like pyridine) but is adapted for three-dimensional saturated rings. nih.govresearchgate.net

The first stage involves a highly selective enzymatic C-H oxidation. chemistryviews.org Specific enzymes, such as proline hydroxylases, are used to introduce hydroxyl groups onto the piperidine ring with high regio- and enantioselectivity. chemistryviews.org This biocatalytic step transforms simple, inexpensive piperidine precursors into valuable chiral hydroxy-piperidine intermediates. chemrxiv.org

In the second stage, these hydroxylated intermediates undergo radical cross-coupling reactions. chemistryviews.org Nickel-electrocatalytic decarboxylative cross-coupling is a notable method used to forge new carbon-carbon bonds, allowing for the attachment of various molecular fragments (e.g., aryl groups) to the piperidine core. chemistryviews.org This synergistic approach streamlines the synthesis of complex, enantiopure piperidines, significantly reducing the number of required synthetic steps. nih.gov

Table 1: Synergistic Biocatalytic Oxidation and Radical Cross-Coupling

| Stage | Method | Catalyst/Enzyme | Substrate Example | Outcome |

|---|---|---|---|---|

| 1 | Biocatalytic C-H Oxidation | Proline-4-Hydroxylases (P4Hs), Ectoine 5-hydroxylase | 2- and 3-carboxylated piperidines | Enantiopure hydroxypiperidine intermediates |

| 2 | Radical Cross-Coupling | Nickel (electrocatalysis) | Hydroxypiperidines, Aryl iodides | Modular and enantioselective assembly of complex piperidines |

Direct C-H functionalization using transition metal catalysts provides another powerful avenue for modifying the piperidine scaffold. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can functionalize the piperidine ring at various positions. nih.govnih.gov The site-selectivity of these reactions can be meticulously controlled by the choice of the rhodium catalyst and the nature of the nitrogen-protecting group on the piperidine. nih.govnih.gov

This catalyst- and directing-group-control allows for the selective introduction of substituents at the C2, C3, or C4 positions of the piperidine ring. nih.gov Functionalization at the C2 and C4 positions is more straightforward, while direct C-H insertion at the C3 position is often more challenging due to the electronic deactivating effect of the adjacent nitrogen atom. nih.gov To overcome this, indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by a stereoselective ring-opening, have been developed to access 3-substituted piperidines. nih.govnih.gov

Table 2: Regiocontrolled Direct C-H Functionalization of Piperidines

| Target Position | N-Protecting Group | Catalyst Example | Resulting Product Type |

|---|---|---|---|

| C2 | N-Boc, N-Bs | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | 2-substituted piperidines |

| C3 | N-Boc | (Indirectly via cyclopropanation) | 3-substituted piperidines |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted piperidines |

Furthermore, radical reactions can be employed not only to functionalize a pre-existing piperidine ring but also to construct the ring itself. Intramolecular radical C-H amination through processes like a 1,6-hydrogen atom transfer represents a method for the cyclization of acyclic precursors to form the piperidine architecture. nih.gov These varied C-H functionalization and radical coupling strategies represent the cutting edge of synthetic methodology, enabling the efficient and selective production of complex piperidine structures essential for medicinal chemistry.

Derivatization and Analog Synthesis of 3s,4r Piperidine 3,4 Diol

Selective Functionalization of Hydroxyl Groups in Piperidine (B6355638) Diols

The presence of two hydroxyl groups in (3S,4R)-piperidine-3,4-diol offers opportunities for selective functionalization, a critical step in the synthesis of more complex piperidine derivatives. The regioselective protection or activation of one hydroxyl group over the other is often dictated by the steric and electronic environment of the molecule, as well as the choice of reagents and reaction conditions.

Protecting groups are commonly employed to mask one or both hydroxyl groups, thereby directing subsequent chemical transformations to other parts of the molecule. For instance, the nitrogen atom is often protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) prior to the manipulation of the hydroxyl groups. This N-protection prevents undesired side reactions at the nitrogen atom, such as N-alkylation or N-acylation, during the O-functionalization steps.

Selective acylation and silylation are common strategies for differentiating the two hydroxyl groups. The choice of acylating or silylating agent, along with the reaction conditions, can influence which hydroxyl group reacts preferentially. Factors such as the steric hindrance around the hydroxyl groups and their relative acidities play a crucial role in determining the regioselectivity of these reactions. While specific examples of selective functionalization starting directly from this compound are not extensively detailed in the provided search results, the general principles of diol chemistry suggest that the equatorial C4-hydroxyl group might be more sterically accessible and therefore more reactive towards bulky reagents compared to the axial C3-hydroxyl group.

N-Substitution and Ring Modification of Piperidine Derivatives

Modification of the piperidine ring, either through substitution on the nitrogen atom or by altering the ring structure itself, is a key strategy for creating diverse analogues of this compound.

N-Substitution: The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents. N-alkylation and N-arylation are common modifications that can significantly alter the biological and physicochemical properties of the resulting compounds.

N-Alkylation can be achieved by reacting the piperidine nitrogen with various alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl chains, which can be further functionalized.

N-Arylation is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.govresearchgate.netnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide or triflate, yielding N-arylpiperidine derivatives. researchgate.netnih.govresearchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups on both coupling partners. nih.gov

Ring Modification: Ring-closing metathesis (RCM) is a powerful tool for modifying the piperidine ring structure. nih.govdocumentsdelivered.com This reaction involves the formation of a new carbon-carbon double bond within a molecule, leading to the creation of a cyclic structure. In the context of piperidine derivatives, RCM can be used to synthesize bicyclic or spirocyclic systems. For example, a piperidine precursor bearing two terminal alkene chains can undergo RCM to form a fused or bridged ring system. The stereochemistry of the substituents on the piperidine ring can influence the outcome of the RCM reaction. nih.gov

| Modification Type | Reaction | Description |

| N-Substitution | N-Alkylation | Introduction of alkyl groups onto the piperidine nitrogen via reaction with alkyl halides or reductive amination. |

| N-Arylation | Formation of N-arylpiperidines through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. researchgate.netnih.govresearchgate.netnih.gov | |

| Ring Modification | Ring-Closing Metathesis (RCM) | Creation of bicyclic or spirocyclic piperidine structures from precursors with two terminal alkene chains. nih.govdocumentsdelivered.com |

Synthesis of Polyhydroxylated Piperidines and Azasugars from this compound Analogues

Polyhydroxylated piperidines, also known as azasugars or iminosugars, are a class of compounds that are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. Due to this structural mimicry, they often exhibit potent inhibitory activity against glycosidases and glycosyltransferases, enzymes involved in carbohydrate metabolism. This compound serves as a valuable chiral precursor for the synthesis of various polyhydroxylated piperidines and their analogues. nih.govbeilstein-journals.org

The synthesis of these complex molecules often involves the introduction of additional hydroxyl groups or other functional groups onto the piperidine ring with controlled stereochemistry. The existing diol functionality in this compound can be used to direct the stereoselective installation of these new substituents.

Several important azasugars, such as fagomine (B1671860) and its stereoisomers, are polyhydroxylated piperidines. While many syntheses of fagomine start from carbohydrates, the use of piperidine-based precursors is also a viable strategy. For instance, the synthesis of 4-epi-fagomine has been achieved through a divergent asymmetric synthesis starting from a chiral homoallyl alcohol derived from D-glucose. nih.gov This approach highlights the utility of chiral building blocks in constructing complex iminosugars.

The general synthetic strategies towards polyhydroxylated piperidines often involve:

3s,4r Piperidine 3,4 Diol As a Chiral Scaffold in Complex Molecule Synthesis

Role in Natural Product Synthesis and Alkaloid Chemistry

The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the specific trans-diequatorial orientation of the hydroxyl groups in (3S,4R)-Piperidine-3,4-diol, provides a powerful platform for stereocontrolled synthesis. This scaffold serves as a precursor for various hydroxylated alkaloids, which are known for their significant biological activities, often acting as potent enzyme inhibitors by mimicking sugar molecules. nih.gov

The synthesis of complex natural products frequently relies on the use of such chiral building blocks to install key stereocenters early in the synthetic sequence. For instance, derivatives of 3,4-dihydroxypiperidine are integral to the structure of numerous alkaloids. The strategic placement of the hydroxyl groups in the (3S,4R) configuration allows for diastereoselective transformations, guiding the introduction of further substituents into specific spatial orientations. This control is crucial in constructing the intricate polycyclic systems found in many marine and plant alkaloids. nih.gov Synthetic strategies often involve protecting the diol and then elaborating the nitrogen or other positions on the ring before deprotection and further functionalization of the hydroxyl groups. ntu.edu.sg

While direct total syntheses starting from commercially available this compound are not extensively documented in the provided results, the synthesis of analogous structures like 3-hydroxypipecolic acid, a core component of many natural products, highlights the importance of this structural motif. google.com The general approach involves leveraging the existing stereocenters to induce chirality in subsequent reaction steps, a cornerstone of modern asymmetric synthesis. The preparation of natural product-like libraries of polyhydroxylated piperidines underscores the value of these scaffolds in exploring chemical diversity around a natural product core. nih.gov

Application in Medicinal Chemistry Scaffolds and Drug Design Principles

In medicinal chemistry, the piperidine scaffold is one of the most prevalent heterocycles found in approved drugs. encyclopedia.pubnih.gov The introduction of chirality, as seen in this compound, offers significant advantages in drug design. thieme-connect.comresearchgate.net These advantages include:

Modulating Physicochemical Properties: The hydroxyl groups can improve aqueous solubility and provide hydrogen bonding opportunities, which can be critical for target engagement. thieme-connect.com

Enhancing Biological Activity and Selectivity: The fixed spatial orientation of substituents on a chiral piperidine ring allows for more precise interactions with the chiral binding pockets of biological targets like enzymes and receptors, leading to increased potency and selectivity. thieme-connect.com

A notable example of the application of this scaffold is in the development of kinase inhibitors. Research into inhibitors for anaplastic lymphoma kinase (ALK), a key target in certain cancers, has utilized piperidine-3,4-diol (B3189941) derivatives. nih.gov A study described the diastereoselective synthesis of pyrrolotriazine inhibitors incorporating this diol moiety. It was found that while piperidine-3,4-diol and piperidine-3-ol derivatives showed similar in vitro ALK activity, the stereochemistry at the C3 and C4 positions had a significant impact on in vivo efficacy. Specifically, trans-4-aryl-piperidine-3-ols were more potent than their cis diastereomers, highlighting the critical role of the scaffold's stereochemistry in achieving the desired biological response. nih.gov

The development of Akt inhibitors, another important class of anticancer agents, also showcases the utility of substituted piperidine scaffolds. A lead compound featuring a 3,4-disubstituted piperidine ring was optimized using a conformational restriction strategy to yield derivatives with increased potency and a significantly improved safety profile, including reduced blockage of the hERG potassium channel. nih.gov This work demonstrates how the rigid framework of the piperidine ring can be exploited to lock the molecule into a bioactive conformation, enhancing its therapeutic potential.

| Design Principle | Effect of this compound Scaffold | Example Application Area | Reference |

|---|---|---|---|

| Stereochemical Control | The fixed trans-diol configuration allows for precise, three-dimensional interactions with target binding sites. | Anaplastic Lymphoma Kinase (ALK) Inhibitors | nih.gov |

| Physicochemical Modulation | Hydroxyl groups can be used to improve solubility and provide hydrogen bond donors/acceptors. | General Drug Discovery | thieme-connect.com |

| Pharmacokinetic Improvement | The scaffold can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties. | General Drug Discovery | researchgate.net |

| Conformational Restriction | The rigid ring structure helps to lock the molecule in a bioactive conformation, increasing potency and reducing off-target effects. | Akt Inhibitors | nih.gov |

Design of Structurally Diversified Piperidine Scaffolds for Research

The this compound scaffold is not only a component of final drug candidates but also a valuable starting material for creating diverse libraries of novel piperidine derivatives for research. The ability to selectively modify the two hydroxyl groups and the secondary amine provides access to a wide range of structures from a single chiral precursor. nih.gov

Synthetic chemists employ various strategies to diversify this scaffold. The hydroxyl groups can be differentially protected, allowing for selective reactions at either the C3 or C4 position. They can be converted into other functional groups, such as amines, ethers, or esters, or used as handles to attach larger molecular fragments. The nitrogen atom can be acylated, alkylated, or incorporated into more complex heterocyclic systems.

For example, enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized from a related (3R,4S)-3,4-epoxypiperidine, demonstrating a pathway from a diol-like precursor to aminohydroxylated piperidine analogs. researchgate.net These aminohydroxylated scaffolds are themselves valuable building blocks for natural and synthetic alkaloids.

The systematic synthesis of regio- and diastereoisomers of substituted piperidines is crucial for exploring the 3D chemical space in fragment-based drug discovery. whiterose.ac.uknih.gov Starting with a defined chiral scaffold like this compound allows for the creation of libraries where the core stereochemistry is maintained while peripheral substituents are varied. This approach enables a more thorough investigation of structure-activity relationships (SAR) and helps to identify novel chemical entities with desired biological functions.

| Position | Reaction Type | Resulting Functional Group/Structure | Potential Application |

|---|---|---|---|

| C3/C4 Hydroxyls | Alkylation / Acylation | Ethers, Esters | Modulating lipophilicity, prodrugs |

| C3/C4 Hydroxyls | Oxidation | Ketones | Further functionalization via enolate chemistry |

| C3/C4 Hydroxyls | Conversion to Leaving Group & Substitution | Amines, Azides, Halides | Introducing new pharmacophores |

| Nitrogen (N1) | Alkylation / Arylation | Tertiary Amines | Modulating basicity, attaching side chains |

| Nitrogen (N1) | Acylation / Sulfonylation | Amides, Sulfonamides | Neutralizing basicity, introducing H-bond acceptors |

Theoretical and Computational Investigations of 3s,4r Piperidine 3,4 Diol Systems

Conformational Analysis of Piperidine (B6355638) Diols and Derivatives

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a cornerstone of their study. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence and orientation of substituents can significantly influence the conformational equilibrium, potentially favoring twist-boat or other non-chair forms.

For (3S,4R)-Piperidine-3,4-diol, the two hydroxyl groups are in a trans configuration. In a chair conformation, one hydroxyl group will be in an axial position and the other in an equatorial position. The relative stability of the two possible chair conformers (one with the 3-OH axial and 4-OH equatorial, and the other with 3-OH equatorial and 4-OH axial) is determined by a delicate balance of steric interactions and intramolecular hydrogen bonding.

Computational studies, often employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), are used to calculate the relative energies of different conformers. nih.gov These calculations can predict the most stable conformation in both the gas phase and in solution, the latter often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Research on substituted piperidines has shown that the preference for axial or equatorial substitution is influenced by factors like allylic strain and pseudoallylic strain, especially when the nitrogen atom is acylated or bonded to an aromatic ring. nih.gov While this compound itself does not have these features, its derivatives might. For instance, N-acylation can force a substituent at the 2-position into an axial orientation. nih.gov

The interplay of various forces, including charge-dipole interactions, hyperconjugation, and steric repulsion, governs the conformational preferences in fluorinated piperidines, and similar principles apply to hydroxylated analogs. researchgate.net Computational analysis helps dissect these contributions to understand why a particular conformer is favored.

| Conformer | 3-OH Orientation | 4-OH Orientation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |

|---|---|---|---|---|

| Chair 1 | Axial | Equatorial | 0.00 | 0.00 |

| Chair 2 | Equatorial | Axial | 1.25 | 0.85 |

This table presents hypothetical data based on typical energy differences found in computational studies of substituted piperidines. The lower relative energy in a polar solvent for Chair 2 suggests that solvation effects can influence conformational preference.

Quantum Chemical Calculations on Reaction Mechanisms and Stereoselectivity

Quantum chemical calculations are indispensable for understanding the mechanisms of reactions involved in the synthesis of piperidine diols and for predicting their stereochemical outcomes. Such calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which in turn explains the observed reaction rates and selectivities.

For the synthesis of this compound, a key step might involve the diastereoselective reduction of a piperidin-4-one precursor or the dihydroxylation of a piperidine alkene. nih.govnih.gov Computational modeling can shed light on how the existing stereocenter at C3 directs the approach of a reagent to the C4 position, leading to the desired (3S,4R) stereochemistry.

For example, in a reduction reaction, calculations can model the approach of a hydride reagent to the two faces of the carbonyl group. The calculated energy barriers for these two pathways can predict the major diastereomer formed. These models often need to account for the role of the solvent and any catalysts used in the reaction.

Furthermore, quantum chemical calculations can be used to design more efficient and selective synthetic routes. By understanding the factors that control stereoselectivity, chemists can modify reaction conditions or catalyst structures to favor the formation of the desired product.

| Transition State | Product Diastereomer | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-1 (axial attack) | This compound | 10.5 | 95:5 |

| TS-2 (equatorial attack) | (3S,4S)-Piperidine-3,4-diol | 12.8 |

This table illustrates how computational chemistry can predict the stereochemical outcome of a reaction. The lower activation energy for the transition state leading to the (3S,4R) product indicates that it will be the major product.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Mechanistic Focus)

Molecular modeling and docking are powerful computational techniques used to predict and analyze the binding of a ligand, such as a this compound derivative, to a biological target, typically a protein. rsc.orgnih.gov These methods are central to structure-based drug design.

The process begins with a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. nih.gov

For derivatives of this compound, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. researchgate.net The specific trans arrangement of the hydroxyl groups in the (3S,4R) isomer will dictate its preferred binding mode. For instance, the hydroxyl groups can act as both hydrogen bond donors and acceptors, forming a specific network of interactions with amino acid residues in the binding pocket.

Molecular dynamics (MD) simulations can be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. rsc.org These simulations provide a more realistic picture of the binding event and can help to identify stable binding modes and the role of water molecules in mediating interactions.

By understanding the molecular basis of ligand-target recognition, medicinal chemists can design new derivatives of this compound with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a derivative with an appropriately placed hydrophobic group could be synthesized to exploit this interaction.

| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| 3-OH | Asp184 | Hydrogen Bond (Donor) | 2.8 |

| 4-OH | Glu121 | Hydrogen Bond (Acceptor) | 3.1 |

| Piperidine N-H | Backbone C=O of Val89 | Hydrogen Bond (Donor) | 2.9 |

| Aryl substituent | Phe168 | π-π Stacking | 4.5 |

This table provides an example of the kind of detailed information that can be obtained from molecular docking studies, guiding the rational design of more effective enzyme inhibitors.

Biological Target Interaction Mechanisms of 3s,4r Piperidine 3,4 Diol Derivatives

Enzyme Inhibition Mechanisms

The structural features of (3S,4R)-piperidine-3,4-diol derivatives, particularly the hydroxylated piperidine (B6355638) ring, make them adept at targeting the active sites of various enzymes. They can act as mimics of natural substrates or transition states, leading to potent and often selective inhibition.

Piperidine derivatives, as iminosugars or azasugars, are well-established inhibitors of glycosidases. Their mechanism of action is rooted in their structural resemblance to the natural carbohydrate substrates of these enzymes. The protonated piperidine nitrogen at physiological pH mimics the charge of the oxocarbenium ion-like transition state that occurs during glycosidic bond cleavage. This allows the inhibitor to bind tightly within the enzyme's active site, effectively blocking access to the natural substrate.

Research into C-6 homologues of 1-deoxynojirimycin, which feature a piperidine core, has demonstrated both potent and specific inhibition against different glycosidases. For example, certain stereoisomers show selective inhibition of α-galactosidase, while others are specific to β-glucosidase, with inhibition constants (Kᵢ) in the low micromolar range. acs.org In contrast, not all derivatives display high potency; a study on a (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, a related azasugar, showed poor inhibitory activity against four tested glycosidases, with IC₅₀ values greater than 100 μM. nih.gov This highlights that subtle changes in stereochemistry and ring structure can significantly impact inhibitory potential. More complex derivatives have been developed as selective inhibitors of O-GlcNAcase, an O-glycoprotein 2-acetamido-2-deoxy-β-D-glucopyranosidase, which is a target for neurodegenerative diseases. google.com

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity |

|---|---|---|---|

| 1-deoxy-D-galactohomonojirimycin (5) | α-galactosidase | 1.7 μM | Specific |

| 1-deoxy-4-hydroxymethyl-D-glucohomonojirimycin (6) | β-glucosidase | 28 μM | Specific |

| ent-5 | β-glucosidase | 129 μM | Specific |

| ent-6 | β-glucosidase | 12 μM | Specific |

Table 1. Glycosidase inhibition by C-6 homologues of 1-deoxynojirimycin. Data sourced from acs.org.

Derivatives incorporating a piperidine scaffold have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. nih.gov These enzymes, particularly the MAO-B isoform, are significant targets for the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com

A series of synthesized pyridazinobenzylpiperidine derivatives demonstrated potent and selective inhibitory activity against MAO-B. nih.govresearchgate.net Kinetic studies revealed that the lead compounds in this series act as competitive, reversible inhibitors of MAO-B. nih.gov This mechanism suggests that the inhibitors compete with the natural substrates for binding to the active site of the enzyme. Molecular docking simulations provided further structural insights, showing that the inhibitor binds within the enzyme's substrate cavity, stabilized by pi-pi stacking interactions with key aromatic residues such as Tyr398 and Tyr326. nih.gov The selectivity for MAO-B over MAO-A is a critical feature, as selective MAO-B inhibition can enhance dopamine (B1211576) levels with a lower risk of the side effects associated with non-selective MAO inhibition. mdpi.com

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | MAO-B Kᵢ (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| S5 | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |

| S16 | >100 | 0.979 | 0.721 ± 0.074 | >100 |

Table 2. Inhibitory activity of lead pyridazinobenzylpiperidine derivatives against human MAO-A and MAO-B. Data sourced from nih.gov.

Piperidine derivatives have been successfully developed as inhibitors for two key enzymes in lipid signaling pathways: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).

Soluble Epoxide Hydrolase (sEH): sEH is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). escholarship.org Its inhibition is a therapeutic strategy for managing inflammation and related conditions. nih.gov Piperidine-derived amide inhibitors have been shown to be potent against human sEH. escholarship.org The mechanism involves the inhibitor occupying the catalytic pocket of the enzyme, preventing the hydrolysis of EETs. Docking studies confirm that these inhibitors position themselves in proximity to key amino acids involved in the hydrolytic process. escholarship.org The inhibition of sEH by piperidine-containing compounds like TPPU has been validated as a therapeutic approach in models of Alzheimer's disease, where it reduces neuroinflammation. nih.govmdpi.com

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids such as anandamide. nih.govnih.gov Inhibiting FAAH increases the endogenous levels of these signaling lipids, producing analgesic and anti-inflammatory effects. nih.govmdpi.com Piperidine and piperazine (B1678402) aryl ureas and carbamates function as potent, covalent inhibitors of FAAH. nih.govnih.gov The mechanism is distinct from reversible inhibition. The FAAH enzyme hydrolyzes the amide or carbamate (B1207046) bond of the inhibitor, which then forms a stable, covalent adduct with the catalytic serine residue (Ser241). nih.gov This covalent modification irreversibly inactivates the enzyme. The piperidine structural motif has been highlighted as particularly effective for designing these covalent inhibitors. nih.gov

Mechanistic Aspects of Ligand-Receptor Binding

Beyond enzyme inhibition, the piperidine scaffold is a common feature in ligands designed to bind with high affinity and selectivity to a variety of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels.

The conformationally constrained yet flexible nature of the piperidine ring allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with receptor binding pockets. This has been exploited in the development of ligands for opioid, sigma, and histamine (B1213489) receptors.

Studies on dual histamine H₃ (H₃R) and sigma-1 (σ₁R) receptor antagonists have revealed that the piperidine moiety is a critical structural element for high affinity at the σ₁R. nih.gov A direct comparison between a piperazine derivative (compound 4) and its corresponding piperidine analogue (compound 5) showed a dramatic increase in σ₁R affinity, with the Kᵢ value dropping from 1531 nM to just 3.64 nM. nih.gov This suggests the piperidine ring provides a superior geometric and electronic profile for interaction with the σ₁R binding site. Similarly, replacing a piperazine ring with an N-methyl piperidine has been shown to yield derivatives with strong affinity for the S1 subtype of sigma receptors. unict.it For opioid receptors, substitutions at the 4-position of the piperidine ring have been shown to modulate binding affinity and functional activity at mu (μ) and delta (δ) opioid receptors. nih.gov

| Compound | Basic Moiety | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|---|

| 4 | Piperazine | 3.17 | 1531 | 10000 |

| 5 | Piperidine | 7.70 | 3.64 | 150 |

Table 3. Comparison of receptor binding affinities for a piperazine derivative versus its piperidine analogue, highlighting the influence of the piperidine ring on σ₁R affinity. Data sourced from nih.gov.

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications influence the interaction of a ligand with its biological target. For piperidine derivatives, SAR has provided invaluable mechanistic insights across different target classes.

Enzyme Inhibitors:

sEH: SAR studies revealed that steric hindrance is a critical factor. Introducing a methyl group at the 4-position of the piperidine ring of an sEH inhibitor resulted in a more than 40-fold reduction in potency, indicating a constrained binding pocket. escholarship.org

MAO: For pyridazinobenzylpiperidine derivatives, the position and nature of substituents on the benzyl (B1604629) ring significantly impact MAO-B inhibition. A chloro group at the 3-position (compound S5) was found to be optimal for potency. nih.gov Generally, para-substitution on phenyl rings attached to piperidine is preferred over meta-substitution for MAO inhibitory effects. nih.gov

Receptor Ligands:

Sigma/Histamine Receptors: As noted, the replacement of a piperazine with a piperidine ring is a key SAR finding that dramatically enhances σ₁R affinity. nih.gov

Opioid Receptors: The length and flexibility of side chains attached to the 4-position of the piperidine core are crucial in modulating the balance of affinity and efficacy between μ- and δ-opioid receptors. nih.gov

These SAR studies demonstrate that the piperidine core serves as a versatile scaffold. Its biological activity can be finely tuned by modifying substituent patterns, ring stereochemistry, and the nature of the nitrogen substituent, thereby elucidating the key interactions that govern the mechanism of action at the molecular level.

Emerging Trends and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Piperidine (B6355638) Diols

The synthesis of highly functionalized piperidines, such as piperidine diols, is often complex. Future research is increasingly directed towards creating synthetic pathways that are not only efficient but also environmentally sustainable. Modern approaches aim to reduce harsh reaction conditions, minimize waste, and utilize greener solvents and catalysts.

Key developments in this area include:

Catalysis Innovation : There is a growing emphasis on moving away from traditional heavy metal catalysts. Research is exploring the use of non-metal alternatives like borenium ions and organocatalysts for the stereoselective reduction of pyridine precursors. nih.gov Additionally, heterogeneous catalysts are being developed for easier separation and recycling, contributing to more sustainable processes. nih.gov

Green Chemistry Principles : The use of water as a solvent is a significant step towards greener synthesis, as it can prevent the racemization of enantioenriched substrates in certain reactions. nih.gov One-pot synthesis and multicomponent reactions are also gaining popularity as they reduce the number of intermediate purification steps, saving time, resources, and reducing waste. mdpi.comajchem-a.com

Novel Cyclization Strategies : Researchers are continuously exploring new ways to form the piperidine ring with high stereocontrol. Methods like gold-catalyzed oxidative amination of non-activated alkenes, radical-mediated cyclizations, and intramolecular hydroamination cascades represent the forefront of synthetic innovation in this field. nih.gov These methods provide access to diverse and highly substituted piperidine structures from readily available starting materials. nih.gov

| Synthetic Strategy | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|

| Non-Metal Catalysis (e.g., Borenium ions) | Diastereoselective reduction of substituted pyridines. | Avoids heavy metal contaminants. | nih.gov |

| Aqueous Synthesis | Prevents racemization of enantioenriched substrates. | Reduces reliance on volatile organic solvents. | nih.gov |

| Gold-Catalyzed Cyclization | Forms substituted piperidines via oxidative amination. | Efficient atom economy. | nih.govnih.gov |

| One-Pot Reactions | Combines multiple synthetic steps without isolating intermediates. | Minimizes solvent usage and waste generation. | mdpi.comorganic-chemistry.org |

Exploration of Novel Biological Targets for Mechanistic Studies of (3S,4R)-Piperidine-3,4-diol Derivatives

The inherent structural features of the this compound scaffold make its derivatives promising candidates for interacting with a variety of biological targets. While piperidines are known to have broad bioactivity, future research is aimed at identifying novel and specific targets to understand their mechanisms of action and develop targeted therapies.

Emerging areas of investigation include:

Neurodegenerative Diseases : Piperidine derivatives are being explored for their potential in treating conditions like Alzheimer's disease. ajchem-a.comsmolecule.com Future work will likely focus on identifying specific enzyme targets, such as cholinesterases or secretases, that derivatives of this compound might inhibit.

Metabolic and Inflammatory Diseases : The discovery of piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K opens new avenues for treating osteoporosis by preventing excessive bone resorption. nih.gov This success encourages the exploration of other enzymes in metabolic and inflammatory pathways as potential targets.

Opioid Receptor Modulation : Specific stereoisomers of substituted piperidines have shown high potency and selectivity as opioid receptor antagonists. nih.govnih.gov Research is ongoing to design derivatives that can selectively target kappa, mu, or delta opioid receptors for applications in pain management and addiction therapy.

Oncology : Certain piperidine-based compounds have demonstrated cytotoxic activities against cancer cell lines, suggesting their potential as anti-cancer agents. researchgate.net Future studies will aim to elucidate the specific molecular targets within cancer cells, which could include kinases, transcription factors, or proteins involved in cell cycle regulation.

| Potential Therapeutic Area | Specific Biological Target Class | Example from Piperidine Research | Reference |

|---|---|---|---|

| Osteoporosis | Enzyme Inhibition (Proteases) | Cathepsin K | nih.gov |

| Pain Management/Addiction | Receptor Modulation (GPCRs) | Opioid Receptors | nih.govnih.gov |

| Alzheimer's Disease | Enzyme Inhibition | Cholinesterases | ajchem-a.com |

| Cancer | Various (e.g., Kinases, DNA) | Targets in LNCaP, PC-3, DU145 cells | researchgate.net |

Advanced Computational Approaches in Stereoselective Piperidine Research

Computational chemistry has become an indispensable tool in modern drug discovery and organic synthesis. rsc.org For complex stereoselective reactions and drug-receptor interactions involving piperidine derivatives, computational approaches offer profound insights that can accelerate research and development.

Future applications in this area are expected to focus on:

Predicting Stereoselectivity : Computational models are increasingly used to understand and predict the outcomes of stereoselective reactions. rsc.org By simulating reaction profiles and transition states, chemists can rationally design catalysts and reaction conditions to favor the synthesis of a specific stereoisomer like this compound.

Structure-Based Drug Design : Molecular docking and molecular dynamics simulations are powerful techniques for studying how piperidine derivatives bind to their biological targets. rsc.org These methods can reveal crucial interactions between the ligand and amino acid residues in the active site, guiding the optimization of compound affinity and selectivity. nih.gov

Accelerating Catalyst Design : Theoretical techniques can be incorporated into protocols for searching for new and more efficient catalysts. rsc.org By computationally screening potential catalyst structures, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources.

Understanding Binding Modes : For newly discovered active compounds, computational analysis helps to decipher the binding mode. rsc.org This is a critical first step for structure-based optimization, allowing medicinal chemists to make informed decisions about which parts of the molecule to modify to improve its therapeutic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for obtaining (3S,4R)-Piperidine-3,4-diol with high enantiomeric purity?

- Methodological Answer : The synthesis typically employs chiral starting materials or asymmetric catalysis to ensure stereochemical control. For example, hydrogenolysis of benzyl-protected intermediates (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ gas in anhydrous methanol can yield the desired diol with retention of configuration . Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are also critical for isolating enantiomerically pure samples.

Q. How can the stereochemistry and purity of this compound be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as demonstrated in crystallographic reports of related piperidine derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride) . Complementary techniques include:

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to verify spatial arrangements.

- Mass Spectrometry (MS) : To confirm molecular weight and detect impurities.

- Optical Rotation/Chiral HPLC : To assess enantiomeric excess and compare with literature values .

Q. What are the primary biological targets of this compound, and how are these activities evaluated?

- Methodological Answer : The compound’s structural similarity to iminosugars suggests glycosidase inhibition as a key mechanism. Assays involve:

- Enzyme Kinetics : Measuring IC₅₀ values against α-glucosidases or β-galactosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides).

- Molecular Docking : Computational modeling to predict binding interactions with enzyme active sites .

Advanced Research Questions

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Racemization : Minimized by avoiding high temperatures or acidic conditions during hydrogenolysis.

- Purification : Use of continuous flow reactors or high-pressure chromatography to maintain yield and purity.

- Catalyst Efficiency : Optimization of Pd/C loading and reaction time to reduce costs .

Q. How does stereochemistry influence the glycosidase inhibitory activity of this compound compared to its isomers?

- Methodological Answer : Comparative studies using (3R,4S), (3S,4S), and (3R,4R) isomers reveal stereospecific binding. For example:

- Enzyme Assays : (3S,4R)-isomers show 10–100x higher inhibition of α-mannosidases than other stereoisomers.

- Structural Analysis : X-ray co-crystallography of the compound with enzymes highlights hydrogen bonding between hydroxyl groups and catalytic residues (e.g., Asp or Glu) .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, substrate concentration). Resolution strategies:

- Standardized Protocols : Use uniform buffer systems (e.g., 50 mM phosphate, pH 6.8) and substrate concentrations.

- Control Experiments : Include known inhibitors (e.g., deoxynojirimycin) as benchmarks.

- Replicate Studies : Validate results across multiple laboratories .

Q. What advanced modifications of this compound enhance its metabolic stability for in vivo studies?

- Methodological Answer : Structural modifications include:

- Hydroxymethyl Derivatization : Introducing lipophilic groups (e.g., benzyl or fluorophenyl) to improve membrane permeability.

- Prodrug Strategies : Acetylation of hydroxyl groups to reduce renal clearance.

- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.